2-Chloro-4-methylquinolin-8-amine
CAS No.: 697801-13-1
Cat. No.: VC8289230
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 697801-13-1 |
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Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 2-chloro-4-methylquinolin-8-amine |
Standard InChI | InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 |
Standard InChI Key | FJNGABMRDBDRQT-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |
Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted with:
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A chlorine atom at position 2
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A methyl group at position 4
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A primary amine at position 8
This arrangement creates distinct electronic effects:
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The electron-withdrawing chlorine at C2 increases ring electrophilicity, potentially enhancing reactivity in substitution reactions .
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The methyl group at C4 introduces steric bulk while moderately donating electrons through hyperconjugation .
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The C8 amine group enables hydrogen bonding and coordination chemistry, making the molecule suitable for ligand design .
Physicochemical Properties
Experimental data gaps are partially addressed through computational predictions and analog comparisons (Table 1):
Table 1: Comparative Properties of 2-Chloro-4-methylquinolin-8-amine and Related Compounds
Key observations:
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The amine group increases polar surface area (PSA) by ~300% compared to the non-aminated analog, significantly improving water solubility .
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The chloro substituent elevates LogP values, indicating enhanced lipophilicity for membrane permeability .
Synthetic Methodologies
Patent-Based Synthesis (CN102675201A)
A Chinese patent details the production of 2-methyl-8-aminoquinoline from o-nitrophenol, providing a template for adapting to the chloro derivative:
Step 1: Reduction of o-Nitrophenol
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o-Nitrophenol → o-Aminophenol via catalytic hydrogenation (H₂/Pd-Al₂O₃) or chemical reduction (Na₂S) .
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Reaction Conditions: 50–80°C, 2–4 hr, yields >85%.
Step 2: Cyclization to Quinoline Core
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o-Aminophenol + Ketone (e.g., acetone) → Quinoline intermediate
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Mechanism: Skraup-type reaction using glycerol and concentrated H₂SO₄ at 120–150°C .
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Key Modification: Introducing chlorine via electrophilic substitution during cyclization (e.g., Cl₂ gas or N-chlorosuccinimide) .
Step 3: Amination at C8
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Direct amination remains challenging due to steric hindrance from C4 methyl group.
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Proposed Route: Ullmann coupling with ammonia under Cu catalysis at 150–200°C .
Alternative Pathways
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